(4-Aminocyclohexyl)urea hydrochloride
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Overview
Description
(4-Aminocyclohexyl)urea hydrochloride is a chemical compound with the molecular formula C7H15N3O·HCl. It is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and material science . The compound is characterized by its unique structure, which includes an aminocyclohexyl group attached to a urea moiety, making it a valuable intermediate in various chemical reactions.
Scientific Research Applications
(4-Aminocyclohexyl)urea hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Drug Discovery: The compound is used in the development of new drugs, particularly those targeting neurological pathways.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Research: The compound is studied for its potential effects on various biological systems.
Preparation Methods
The synthesis of (4-Aminocyclohexyl)urea hydrochloride typically involves the reaction of 4-aminocyclohexylamine with urea under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
(4-Aminocyclohexyl)urea hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where the amino or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Mechanism of Action
The mechanism of action of (4-Aminocyclohexyl)urea hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Aminocyclohexyl)urea hydrochloride can be compared with other similar compounds such as:
Cyclohexylurea: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocyclohexane: Does not contain the urea moiety, limiting its applications in medicinal chemistry.
Urea Derivatives: Various urea derivatives exist, but the presence of the aminocyclohexyl group in this compound provides unique reactivity and applications.
Properties
IUPAC Name |
(4-aminocyclohexyl)urea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWGXSOZANZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.